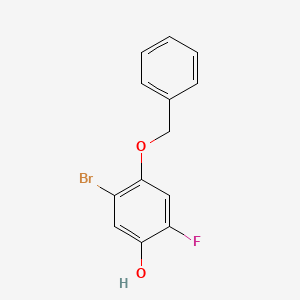

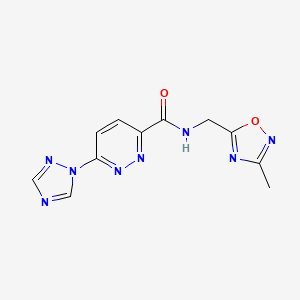

![molecular formula C21H25N3O6S2 B2609759 4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 328539-77-1](/img/structure/B2609759.png)

4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide” is a chemical entity with the molecular formula C27H37N5O6S2. It has an average mass of 591.743 Da and a monoisotopic mass of 591.218506 Da .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a benzothiazole ring, which is a heterocyclic compound, and a benzamide group, which is a common motif in pharmaceutical chemistry. The compound also contains a sulfamoyl group, which is known for its biological activity .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

Researchers have focused on synthesizing a variety of novel compounds using structures similar to or derived from benzothiazole and sulfonamide groups, aiming to explore their potential biological activities. For instance, Badne et al. (2011) developed new derivatives of 3-cyano-4-imino-2-methylthio-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole and 3-amino-4-imino-8-methoxy-2H-pyrazolo[3′,4′:4,5]pyrimido[2,1-b][1,3]benzothiazole, which were screened for antimicrobial activity. This illustrates the compound's role in generating new chemical entities with potential therapeutic uses (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Antimicrobial Activity

In the quest for new antimicrobial agents, several studies have synthesized compounds containing methoxy and benzothiazole units, testing them for antimicrobial efficacy. Zheng Yuguoa (2012) reported on the synthesis of bisamides compounds containing methoxy and benzothiazole, some of which exhibited anti-CMV activities and antitumor activity towards PC3 cells, highlighting the compound's utility in developing antimicrobial and anticancer agents (Zheng Yuguoa, 2012).

Anticancer Activity

The synthesis of derivatives that include benzothiazole moieties has been explored for potential anticancer activities. A notable study by Gein et al. (2019) synthesized 5-aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides and tested them for analgesic, anti-inflammatory, and antimicrobial activities, indicating a multifaceted approach to leveraging these compounds in cancer research (Gein et al., 2019).

Enzyme Inhibition

Compounds with the sulfonamide group have been evaluated for their ability to inhibit various enzymes, particularly carbonic anhydrases, which play critical roles in physiological processes. Supuran et al. (2013) synthesized aromatic sulfonamide inhibitors showing nanomolar inhibitory concentration against carbonic anhydrase isoenzymes, which underscores the potential of such compounds in therapeutic applications related to enzyme regulation (Supuran, Maresca, Gregáň, & Remko, 2013).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

It’s worth noting that this compound is a type of sulfonamide , a group of compounds known to have a wide range of biological activities, including antibacterial properties. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria, thus preventing their growth .

Propiedades

IUPAC Name |

4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O6S2/c1-28-12-10-24(11-13-29-2)32(26,27)17-7-4-15(5-8-17)20(25)23-21-22-18-9-6-16(30-3)14-19(18)31-21/h4-9,14H,10-13H2,1-3H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGSOTMKBIHXFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2609681.png)

![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]oxolane-3-carboxamide](/img/structure/B2609690.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzoxazol-3-yl)acetate](/img/structure/B2609694.png)

![(2E)-3-[5-(2-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2609695.png)

![5-Methylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2609696.png)

![2-(NAPHTHALEN-1-YL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRAZOLO[1,5-A]PYRAZINE](/img/structure/B2609697.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxybenzamide](/img/structure/B2609698.png)